![molecular formula C15H9BrClN3O3S B2711683 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide CAS No. 391217-98-4](/img/structure/B2711683.png)

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide

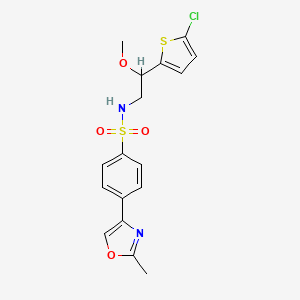

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions .Aplicaciones Científicas De Investigación

Antimicrobial and Antiparasitic Applications

- Thiazolides Against Cancer and Parasites : Thiazolides, including derivatives like RM4819, show potential in inducing apoptosis in colorectal tumor cells by interacting with the detoxification enzyme glutathione S-transferase, which is often overexpressed in tumors. This interaction suggests a different molecular target for thiazolides in pathogens and cancer cells, highlighting their therapeutic versatility (Brockmann et al., 2014).

- Thiazolides as Anti-Infective Drugs : A novel class of thiazolides exhibits a broad spectrum of activity against viruses, bacteria, intracellular and extracellular protozoan parasites, and proliferating mammalian cells. The mechanism involves multiple actions, including triggering apoptosis in mammalian cells, which may account for their effectiveness against intracellular pathogens (Hemphill et al., 2012).

Anticancer Research

- Photodynamic Therapy Applications : The synthesis and characterization of new zinc phthalocyanine derivatives substituted with thiazole-based groups have been reported. These compounds exhibit significant photophysical and photochemical properties, including high singlet oxygen quantum yields, making them promising candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Chemical Synthesis and Material Science

- Crystal Engineering with Hydrogen and Halogen Bonds : Research into molecular tapes mediated via hydrogen and halogen bonds offers insights into crystal design. Studies on complexes like 4-nitrobenzoic acid·4-iodopyridine and 4-nitrobenzamide·4-iodobenzamide reveal structural insulation in hydrogen bonding and halogen bonding domains, providing a basis for the predictable design of crystal structures (Saha et al., 2005).

Methodological Innovations

- Solvent-Free Synthesis of Sulfonamide Derivatives : A solvent-free method for synthesizing sulfonamides containing a 2-amino-1,3-thiazole fragment has been developed. The synthesized compounds were evaluated for their antibacterial activity, showcasing an efficient approach to obtaining biologically active molecules (Rafiee Pour et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-2-chloro-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClN3O3S/c1-19-12-5-2-8(16)6-13(12)24-15(19)18-14(21)10-7-9(20(22)23)3-4-11(10)17/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRNTYZYTVBAHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2711602.png)

![4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2711603.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B2711613.png)

![7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine](/img/structure/B2711614.png)

![2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2711623.png)